AZD1092

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

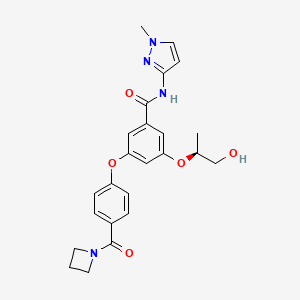

AZD1092 is a compound developed as a glucokinase activator, primarily aimed at treating type 2 diabetes mellitus. It belongs to a class of small molecules designed to enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose metabolism by facilitating the phosphorylation of glucose to glucose-6-phosphate. This action helps regulate blood sugar levels, making AZD1092 a potential therapeutic agent for managing hyperglycemia in diabetic patients. The chemical structure of AZD1092 includes a benzamide core, which is integral to its biological activity and selectivity towards glucokinase.

- Nucleophilic Substitution: This step often involves the reaction of an amine with an activated aromatic compound, leading to the formation of the benzamide linkage.

- Hydrogenation: Catalytic hydrogenation may be employed to reduce double bonds or modify functional groups within the molecule.

- Purification: The final product is purified using methods such as recrystallization or chromatography to ensure high purity suitable for biological testing.

The detailed synthetic pathway can be complex and may involve multiple intermediates, each requiring careful optimization to enhance yield and reduce impurities .

AZD1092 has demonstrated significant biological activity as a glucokinase activator. In preclinical studies, it has shown the ability to lower blood glucose levels in various animal models, indicating its potential efficacy in managing diabetes. The compound operates through a dual mechanism:

- Enhancement of Glucose Utilization: By activating glucokinase, AZD1092 increases the rate at which glucose is phosphorylated, promoting its uptake and utilization by tissues.

- Improvement of Insulin Secretion: The activation of glucokinase in pancreatic beta cells enhances insulin release in response to elevated blood glucose levels .

The synthesis of AZD1092 typically employs a multi-step approach, which can include:

- Starting Materials: Common precursors include substituted phenylacetic acids and various amines.

- Reagents: Reagents such as triethylamine and palladium on carbon are often used to facilitate reactions like hydrogenation and coupling.

- Solvents: Organic solvents like methanol and tetrahydrofuran are utilized during the reaction processes.

A representative synthetic route might involve dissolving starting materials in a solvent mixture, followed by adding catalysts and purging with nitrogen or hydrogen to create an inert atmosphere .

AZD1092 is primarily investigated for its application in treating type 2 diabetes mellitus. Its role as a glucokinase activator positions it as a promising candidate for managing hyperglycemia by:

- Regulating Blood Sugar Levels: By enhancing insulin secretion and glucose utilization.

- Potential Combination Therapies: AZD1092 may be used alongside other antidiabetic medications to achieve better glycemic control.

Clinical trials have been initiated to evaluate its safety, efficacy, and optimal dosing regimens in human subjects .

Interaction studies involving AZD1092 focus on its pharmacokinetic properties and potential interactions with other drugs. Key areas of investigation include:

- Cytochrome P450 Enzyme Interaction: Understanding how AZD1092 affects or is affected by cytochrome P450 enzymes is crucial for predicting drug-drug interactions.

- Transporter Interactions: Studies assess how AZD1092 interacts with transport proteins that may influence its absorption and distribution within the body.

These studies are essential for determining safe co-administration with other medications commonly prescribed for diabetes or related conditions .

AZD1092 belongs to a broader class of glucokinase activators that share similar mechanisms but differ in their chemical structures and pharmacological profiles. Some notable similar compounds include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| AZD1656 | Benzamide | Potent glucokinase activation; clinical candidate |

| RO4597014 | Benzamide | Selective for hepatic glucokinase; less hERG inhibition |

| GKA71 | Amino acid derivative | Improved pharmacokinetic profile; dual mechanism |

| YH-GKA | Benzamide | Novel structure with enhanced solubility |

AZD1092 is unique due to its specific structural modifications that enhance its selectivity towards glucokinase while minimizing off-target effects such as hERG channel inhibition, which can lead to cardiac side effects . This selectivity makes it an attractive candidate for further development in diabetes therapy.

The synthesis of AZD1092, a potent glucokinase activator developed by AstraZeneca, involves several critical intermediate compounds that require sophisticated synthetic approaches [2]. The compound features a complex molecular architecture with a molecular formula of C₂₄H₂₆N₄O₅ and molecular weight of 450.49 daltons [2] [3].

The primary synthetic pathway for AZD1092 centers around the construction of key heterocyclic intermediates, particularly pyrazole and pyrimidine derivatives [4] [5]. The pyrazole core synthesis represents one of the most challenging aspects of the route, requiring careful control of regioselectivity during the condensation and cyclization steps [6]. Recent advances in pyrazole synthesis have demonstrated that formal carbon deletion from pyrimidines can provide efficient access to these heterocycles through controlled N-triflylation followed by hydrazine attack [6].

The aromatic ester intermediates are typically prepared through Friedel-Crafts acylation reactions, though these require careful management of functional group compatibility [7]. Hydroxyl-substituted benzene derivatives, essential for the final coupling steps, are often synthesized via directed lithiation followed by electrophile quenching, necessitating sophisticated protecting group strategies to maintain chemoselectivity [8].

Azetidine derivatives, crucial components of the AZD1092 structure, present unique challenges due to ring strain management during their synthesis [9]. These four-membered nitrogen heterocycles are typically prepared through ring closure from amino acid derivatives, with cyclization conditions requiring optimization to achieve acceptable yields while minimizing side product formation [10].

Pyrimidine building blocks are generally accessed through nucleophilic substitution reactions on appropriately activated substrates [11]. The electronic activation of these heterocycles is critical for successful substitution, often requiring careful selection of leaving groups and reaction conditions to achieve optimal conversion rates [12].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions serve as cornerstone transformations in the synthesis of AZD1092, enabling efficient construction of carbon-carbon bonds between aromatic fragments [13] [14]. The strategic application of these reactions allows for the assembly of complex molecular architectures from readily available starting materials [15].

Suzuki cross-coupling reactions have proven particularly valuable for aryl-aryl bond formation in AZD1092 synthesis [16] [15]. These reactions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with triphenylphosphine ligands under basic conditions [7]. The reaction conditions generally require temperatures ranging from 80 to 120 degrees Celsius with potassium carbonate as the base, achieving yields in the 70 to 95 percent range [16].

Heck coupling reactions offer complementary reactivity for vinyl coupling transformations [17]. Modern developments have enabled these reactions to proceed under mild room temperature conditions using specialized catalyst systems such as bis(tri-tert-butylphosphine)palladium(0) in aqueous TPGS-750-M medium [18]. This approach obviates the need for high temperatures traditionally associated with Heck reactions while maintaining excellent functional group tolerance [14].

Negishi-like coupling reactions provide access to alkyl-aryl bond formations through zinc-mediated processes [18]. The optimal catalyst system for these transformations involves bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II) chloride, with zinc dust and tetramethylethylenediamine as stabilizing ligand [18]. These reactions can proceed efficiently in aqueous media, representing a significant advancement in green chemistry applications [18].

Specialized nucleophilic aromatic substitution reactions enhanced by palladium catalysis enable heteroaromatic substitution with improved selectivity and efficiency [12]. These processes typically require basic conditions at elevated temperatures, with yields ranging from 75 to 90 percent depending on the substrate and nucleophile employed [12].

Cross-coupling reactions involving heterocycles, particularly pyrazole and pyrimidine derivatives, demand careful optimization of reaction parameters [6]. Temperature control, inert atmosphere maintenance, and appropriate ligand selection are critical factors determining reaction success, with typical yields ranging from 70 to 88 percent [19].

Nucleophilic Aromatic Substitution Optimization

Nucleophilic aromatic substitution reactions represent essential transformations in AZD1092 synthesis, enabling the introduction of nitrogen-containing substituents onto electron-deficient aromatic rings [20] [21]. The optimization of these reactions requires careful consideration of multiple parameters to achieve acceptable yields and selectivity [22].

Fluoropyrimidine substrates demonstrate exceptional reactivity toward nucleophilic attack due to the strong electron-withdrawing nature of the fluorine substituent [21]. The optimization strategy for these substrates focuses on temperature control, typically ranging from 50 to 150 degrees Celsius, to balance reaction rate with selectivity [23]. Primary and secondary amines serve as effective nucleophiles, with yields commonly achieving 80 to 95 percent under optimized conditions [22].

Chloropyridine derivatives require more forcing conditions due to the reduced electrophilicity compared to fluorinated analogs [21]. Azetidine derivatives have proven particularly effective as nucleophiles for these substrates, though their use necessitates careful solvent selection [11]. Dimethylformamide and dimethyl sulfoxide represent optimal solvent choices, providing the necessary polarity to stabilize charged intermediates while maintaining substrate solubility [24].

Activated aryl halides bearing additional electron-withdrawing groups undergo facile nucleophilic substitution with alcohols and phenols [20]. Base optimization plays a crucial role in these transformations, with potassium carbonate and cesium carbonate demonstrating superior performance compared to weaker bases [22]. The enhanced reactivity achieved through proper base selection enables milder reaction conditions and reduced side product formation [21].

Pyrazine derivatives present unique challenges due to their electron-deficient nature and potential for competing reactions [12]. Hydrazine nucleophiles have shown particular promise for these substrates, with concentration effects playing a critical role in reaction optimization [6]. Higher concentrations generally favor the desired substitution pathway while minimizing hydrolysis and other side reactions [12].

Heterocyclic halides encompass a broad range of substrates requiring individualized optimization approaches [12]. Thiolate nucleophiles demonstrate excellent reactivity with these systems, though reaction time optimization becomes critical to prevent overreaction and decomposition [12]. The superior functional group tolerance achieved through careful optimization enables complex molecule synthesis with minimal protecting group requirements [12].

Hydrogenation and Protecting Group Strategies

The integration of hydrogenation reactions with appropriate protecting group strategies represents a critical aspect of AZD1092 synthesis optimization [25] [8]. These complementary approaches enable selective functional group transformations while maintaining molecular integrity throughout multi-step synthetic sequences [25].

Benzyl carbamate protecting groups offer dual functionality, serving as amine protection during sensitive transformations while enabling convenient removal through catalytic hydrogenation [8]. Installation typically employs benzyl chloroformate under basic conditions at temperatures ranging from 0 degrees Celsius to room temperature [8]. The simultaneous deprotection and hydrogenation provides synthetic efficiency by combining two operations into a single step [25].

tert-Butoxycarbonyl protection provides excellent stability under hydrogenation conditions when palladium catalysts are employed [8]. Installation using di-tert-butyl dicarbonate with 4-dimethylaminopyridine catalysis proceeds smoothly at room temperature [8]. Deprotection requires acidic conditions, typically trifluoroacetic acid in dichloromethane or hydrochloric acid, enabling orthogonal protection strategies [8].

Acetyl protection offers moderate stability and ease of installation through treatment with acetic anhydride in pyridine [8]. This protecting group demonstrates excellent compatibility with mild hydrogenation conditions, making it suitable for complex synthetic sequences requiring multiple reduction steps [8]. Deprotection can be achieved through basic conditions using ammonia in methanol or aqueous base [8].

Silyl protection using tert-butyldimethylsilyl groups provides exceptional stability toward hydrogenation conditions while offering selective deprotection with fluoride reagents [8]. Installation employs tert-butyldimethylsilyl chloride with imidazole in dimethylformamide, proceeding efficiently at room temperature [8]. This protecting group strategy proves particularly valuable for alcohol protection in complex synthetic sequences [8].

Cyclic acetal protecting groups demonstrate remarkable stability under neutral hydrogenation conditions, making them ideal for carbonyl protection during reductive transformations [8]. Installation requires diol reagents under acid catalysis, while deprotection utilizes dilute acid with heating [8]. The exceptional chemoselectivity achieved with these protecting groups enables complex synthetic transformations with minimal side reactions [8].